molecular formula C15H19F3O4 B11833131 (R)-2-hydroxy-3-(3-(trifluoromethyl)phenoxy)propyl pivalate

(R)-2-hydroxy-3-(3-(trifluoromethyl)phenoxy)propyl pivalate

Cat. No.: B11833131
M. Wt: 320.30 g/mol
InChI Key: DRKDZOVZBFSQPT-LLVKDONJSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-hydroxy-3-(3-(trifluoromethyl)phenoxy)propyl pivalate typically involves the trifluoromethylation of carbon-centered radical intermediates . Recent advances in photoinduced trifluoromethylation and difluoroalkylation under photocatalysis have made these processes more efficient and accessible . The reaction conditions often involve mild conditions with visible light and the use of various fluorinated reagents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale trifluoromethylation processes, utilizing advanced equipment and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

®-2-hydroxy-3-(3-(trifluoromethyl)phenoxy)propyl pivalate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The conditions for these reactions can vary, but they often involve controlled temperatures, specific solvents, and precise reaction times to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

®-2-hydroxy-3-(3-(trifluoromethyl)phenoxy)propyl pivalate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-2-hydroxy-3-(3-(trifluoromethyl)phenoxy)propyl pivalate involves its interaction with molecular targets and pathways within biological systems. The trifluoromethyl group plays a crucial role in these interactions, often enhancing the compound’s binding affinity and specificity for its targets . The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

®-2-hydroxy-3-(3-(trifluoromethyl)phenoxy)propyl pivalate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable for various applications in research and industry .

This detailed article provides a comprehensive overview of ®-2-hydroxy-3-(3-(trifluoromethyl)phenoxy)propyl pivalate, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C15H19F3O4

Molecular Weight

320.30 g/mol

IUPAC Name

[(2R)-2-hydroxy-3-[3-(trifluoromethyl)phenoxy]propyl] 2,2-dimethylpropanoate

InChI

InChI=1S/C15H19F3O4/c1-14(2,3)13(20)22-9-11(19)8-21-12-6-4-5-10(7-12)15(16,17)18/h4-7,11,19H,8-9H2,1-3H3/t11-/m1/s1

InChI Key

DRKDZOVZBFSQPT-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H](COC1=CC=CC(=C1)C(F)(F)F)O

Canonical SMILES

CC(C)(C)C(=O)OCC(COC1=CC=CC(=C1)C(F)(F)F)O

Origin of Product

United States

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